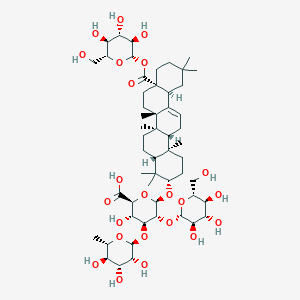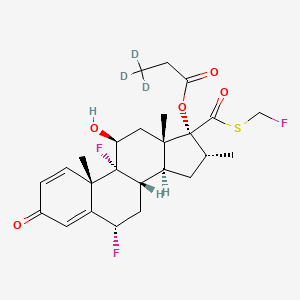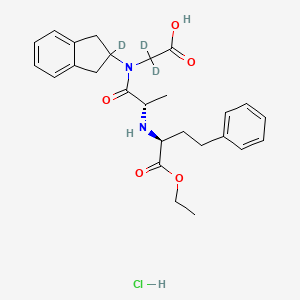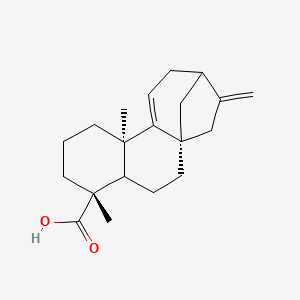
(4alpha)-Kaura-9(11),16-dien-18-oic acid; (+)-Grandiflorenic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4alpha)-Kaura-9(11),16-dien-18-oic acid typically involves the extraction from natural sources followed by purification processes. One common method includes the use of organic solvents to extract the compound from plant material, followed by chromatographic techniques to purify the compound .
Industrial Production Methods: Industrial production of (4alpha)-Kaura-9(11),16-dien-18-oic acid may involve large-scale extraction from plant sources or synthetic methods that mimic the natural biosynthesis pathways. The use of bioreactors and optimized extraction techniques can enhance yield and purity .
Types of Reactions:
Oxidation: (4alpha)-Kaura-9(11),16-dien-18-oic acid can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its role in plant defense mechanisms and signaling pathways.
Medicine: Studied for its anti-inflammatory, antimicrobial, and anticancer properties.
Mechanism of Action
The mechanism of action of (4alpha)-Kaura-9(11),16-dien-18-oic acid involves its interaction with specific molecular targets and pathways. It is known to modulate various signaling pathways, including those involved in inflammation and cell proliferation. The compound can bind to receptors and enzymes, altering their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Kaura-16-en-18-oic acid: Another diterpenoid with similar structural features.
Kaurenoic acid: Shares the kaurane skeleton but differs in functional groups.
Uniqueness: (4alpha)-Kaura-9(11),16-dien-18-oic acid is unique due to its specific double bond configuration and functional groups, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C20H28O2 |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(1S,5R,9R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid |
InChI |
InChI=1S/C20H28O2/c1-13-11-20-10-7-15-18(2,16(20)6-5-14(13)12-20)8-4-9-19(15,3)17(21)22/h6,14-15H,1,4-5,7-12H2,2-3H3,(H,21,22)/t14?,15?,18-,19-,20-/m1/s1 |
InChI Key |
RJIPNPHMQGDUBW-JWJBOMGPSA-N |
Isomeric SMILES |
C[C@@]12CCC[C@@](C1CC[C@]34C2=CCC(C3)C(=C)C4)(C)C(=O)O |
Canonical SMILES |
CC12CCCC(C1CCC34C2=CCC(C3)C(=C)C4)(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


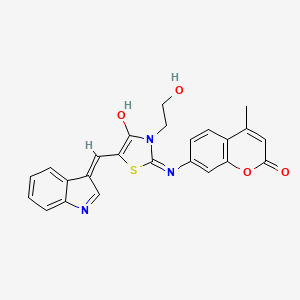

![(1S)-1-(2-hydroxyethyl)-7-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-7-ol](/img/structure/B12426760.png)
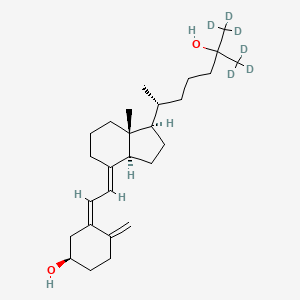
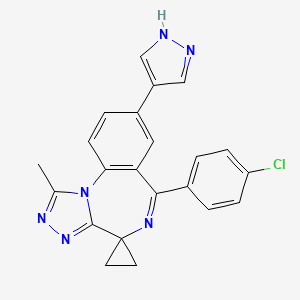
![15-(6-Hydroxy-6-methylhept-4-en-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one](/img/structure/B12426786.png)
![4-[(2R,3S,4S,5R)-5-[4-[1-(3,4-dimethoxyphenyl)-1-hydroxypropan-2-yl]oxy-3-methoxyphenyl]-3,4-dimethyloxolan-2-yl]-2-methoxyphenol](/img/structure/B12426789.png)
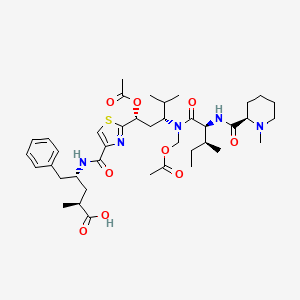

![13,17,18,19-Tetrahydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(19),2(11),3(8),4,9,12,16(20),17-octaene-6,7-dione](/img/structure/B12426809.png)
